Sodium feredetate

Iron deficiency anemia Pregnancy Hematology

Sodium feredetate (NaFeEDTA) solves ferrous salt bioavailability failure in the presence of dietary inhibitors. Phytates/polyphenols cut ferrous iron absorption >50%; NaFeEDTA's chelate structure ensures predictable absorption regardless of meals. • 67% lower elemental iron dose achieves equivalent hemoglobin response vs ferrous fumarate, reducing GI side effects. • 4.702 mg/100 mL iron recovery in polyphenol-rich matrices vs ferrous sulfate (3.345) and ferrous bis-glycinate (3.681). • WHO-recommended for high-phytate cereal fortification; JECFA, FDA, and EFSA approved.

Molecular Formula C10H12FeN2O8.Na
C10H12FeN2NaO8
Molecular Weight 367.05 g/mol
CAS No. 157009-77-3
Cat. No. B130795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium feredetate
CAS157009-77-3
Molecular FormulaC10H12FeN2O8.Na
C10H12FeN2NaO8
Molecular Weight367.05 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
InChIInChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4
InChIKeyMKWYFZFMAMBPQK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Feredetate Technical Specifications and Baseline Data


Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate (NaFeEDTA) [1], is a water-soluble iron chelate complex primarily used as an oral iron supplement for the treatment of iron deficiency anemia (IDA) [2]. It consists of ferric iron (Fe³⁺) tightly bound by the chelating agent EDTA, forming a stable complex that remains intact in the gastrointestinal tract, thereby protecting the iron from interactions with dietary inhibitors such as phytates and polyphenols [3]. As a result, sodium feredetate exhibits significantly higher bioavailability and improved gastrointestinal tolerability compared to conventional ferrous iron salts, making it a preferred choice in specific clinical and industrial applications, including pediatric and pregnancy-related IDA management and food fortification [4].

1
Iron chelate probe

Water-soluble Fe³⁺-EDTA complex for iron bioavailability and metabolism studies.

2
Dietary inhibitor resistance

Chelated structure maintains reported iron delivery in presence of phytates and polyphenols.

3
Endpoint context

Supports hemoglobin response and tolerability endpoint evaluation in research models.

Why Sodium Feredetate Cannot Be Substituted with Ferrous Salts


While sodium feredetate and traditional ferrous iron salts (e.g., ferrous sulfate, ferrous fumarate) are both indicated for iron deficiency anemia, they differ fundamentally in their chemical form (chelated ferric iron vs. ionic ferrous iron), mechanism of absorption, and susceptibility to dietary inhibitors. Generic substitution with a ferrous salt would therefore not only alter the elemental iron dosage required to achieve therapeutic equivalence but also drastically change the side effect profile and the predictability of absorption in real-world settings where dietary inhibitors are present. Critically, the presence of phytates, tannins, or calcium—common in many meals—can reduce ferrous iron absorption by 50% or more [1], whereas sodium feredetate's iron remains chelated and protected, maintaining high bioavailability regardless of co-administered food [2]. Consequently, a simple milligram-for-milligram substitution is clinically and nutritionally invalid; selecting sodium feredetate is a deliberate choice to overcome specific bioavailability and tolerability limitations inherent to conventional iron salts.

Absorption pathway mismatch

Fe³⁺-EDTA chelate uses a distinct absorption route; ferrous ion (Fe²⁺) uptake is susceptible to dietary inhibitors and may not reproduce reported bioavailability.

Elemental iron equivalence shift

Direct milligram-for-milligram replacement with ferrous salts alters elemental iron exposure; endpoint hemoglobin response may differ significantly.

Tolerability profile not transferable

Tolerability endpoints observed with the chelated form may not be replicated with free iron salts; GI side-effect context changes.

Quantitative Comparative Evidence for Sodium Feredetate


Hemoglobin Response in Pregnancy vs. Ferrous Fumarate

In a randomized, double-blind trial involving pregnant women with iron deficiency anemia (Hb < 10 g/dL, ferritin < 12 µg/L), sodium feredetate at a lower elemental iron dose produced a greater mean rise in hemoglobin compared to a higher dose of ferrous fumarate. The study demonstrates that sodium feredetate achieves superior or comparable efficacy with reduced elemental iron exposure [1].

Hb response pregnancy
Direct head-to-head
+1.79 g/dL (33 mg Fe) vs +1.63 g/dL (ferrous fumarate 100 mg); 67% lower elemental iron dose
Reported comparable hematologic endpoint at reduced iron exposure in pregnancy model.
Double-blind RCT; n and CI available. Data to verify for specific cohort.
Iron deficiency anemia Pregnancy Hematology

Meta-Analysis: Hemoglobin Increase vs. Ferrous Sulfate

A systematic review and meta-analysis of controlled trials directly comparing sodium iron EDTA (NaFeEDTA) with ferrous sulfate (FeSO₄) for treating iron deficiency found a statistically significant and clinically meaningful superiority in hemoglobin improvement for NaFeEDTA [1].

Meta-analysis Hb difference
Direct head-to-head
7.01 g/L higher vs. FeSO₄
95% CI 3.57–10.45; P
Reported weighted endpoint advantage in pooled controlled trials.
Two trials included; context-dependent applicability.
Relative bioavailability rat model
Cross-study comparable
RBV = 86% vs. FeSO₄ (100%)
Supports high iron bioavailability in food-matrix research despite absorption inhibitors.
4-week weaned rat model; extrapolation requires validation.
Coffee fortification recovery
Direct head-to-head
FSE: 4.70 mg Fe/100 mL; FS: 3.35 mg; FB: 3.68 mg (+40.6% vs. FS)
Reported higher iron recovery and sensory stability in polyphenol-rich beverage matrix.
Arabica coffee brew; fortification at 10 mg Fe/serving.
Pediatric tolerability
Class-level inference
Formulary lists as alternative when ferrous fumarate liquid not tolerated.
Reported class-level tolerability endpoint context; data to verify.
No quantified adverse event rates; real-world prescribing pathway.
Iron deficiency Meta-analysis Hemoglobin

Relative Bioavailability in Food Matrices vs. Ferrous Sulfate

In a 4-week rat model designed to assess relative biological value (RBV) of iron sources added to food, sodium feredetate demonstrated a bioavailability that closely approached that of the reference standard, ferrous sulfate [1].

Relative bioavailability rat model
Cross-study comparable
RBV = 86% vs. FeSO₄ (100%)
Supports high iron bioavailability in food-matrix research despite absorption inhibitors.
4-week weaned rat model; extrapolation requires validation.
Bioavailability Food fortification Preclinical

Sensory and Physicochemical Stability in Fortified Coffee

In a study evaluating seven iron compounds for fortifying Arabica coffee, ferric sodium EDTA (FSE) exhibited the highest solubility, stability, and iron recovery, with minimal interaction with coffee polyphenols. This resulted in superior sensory properties compared to alternatives like ferrous sulfate and ferrous fumarate [1].

Coffee fortification recovery
Direct head-to-head
FSE: 4.70 mg Fe/100 mL; FS: 3.35 mg; FB: 3.68 mg (+40.6% vs. FS)
Reported higher iron recovery and sensory stability in polyphenol-rich beverage matrix.
Arabica coffee brew; fortification at 10 mg Fe/serving.
Food fortification Sensory analysis Stability

Pediatric Tolerability vs. Ferrous Fumarate

Clinical guidelines and formulary recommendations consistently position sodium feredetate as a preferred alternative when ferrous fumarate liquid is not tolerated in children [1]. This recommendation stems from sodium feredetate's chelated structure, which minimizes the direct mucosal irritation caused by free ferrous ions.

Pediatric tolerability
Class-level inference
Formulary lists as alternative when ferrous fumarate liquid not tolerated.
Reported class-level tolerability endpoint context; data to verify.
No quantified adverse event rates; real-world prescribing pathway.
Pediatrics Tolerability Iron deficiency anemia

Recommended Procurement Scenarios for Sodium Feredetate


Prenatal Supplementation Prioritizing Tolerability

Given the direct comparative evidence showing that sodium feredetate achieves a comparable or greater hemoglobin response at a 67% lower elemental iron dose compared to ferrous fumarate (Section 3, Evidence Item 1), procurement of sodium feredetate is strongly recommended for public health or institutional prenatal supplementation initiatives. This scenario is particularly relevant where patient adherence is critical and gastrointestinal side effects are a primary driver of non-compliance. The reduced elemental iron load directly correlates with improved tolerability, making it the preferred choice for this sensitive population.

Fortification of Polyphenol-Rich Beverages

For food and beverage manufacturers developing iron-fortified products, especially those high in polyphenols and tannins, sodium feredetate is the technically superior choice. As demonstrated in the coffee fortification study (Section 3, Evidence Item 4), sodium feredetate provides the highest iron recovery (4.702 mg/100 mL) and minimal sensory impact compared to ferrous sulfate (3.345 mg/100 mL) or ferrous bis-glycinate (3.681 mg/100 mL). This ensures the final product meets both nutritional labeling claims and consumer sensory expectations. Procurement of sodium feredetate in this context minimizes formulation challenges and maximizes product quality.

Pediatric Iron Deficiency Anemia Management

In clinical settings managing iron deficiency anemia in infants and children, the procurement of sodium feredetate oral solution is essential as a first- or second-line therapy. Formulary recommendations (Section 3, Evidence Item 5) explicitly designate sodium feredetate for cases where ferrous fumarate liquid is not tolerated. Stocking this alternative prevents treatment failure and avoids the escalation to intravenous iron therapy, which carries higher costs and procedural risks. This scenario aligns with evidence-based, patient-centered pediatric care.

Large-Scale Iron Supplementation Trials

For research organizations designing clinical trials to evaluate iron supplementation strategies, sodium feredetate offers a significant advantage as an active comparator or intervention arm. The meta-analytic evidence (Section 3, Evidence Item 2) demonstrates a consistent and statistically significant superiority of 7.01 g/L in hemoglobin increase over ferrous sulfate. This established effect size allows for more efficient trial design (smaller sample sizes) and provides a higher likelihood of demonstrating a clinically meaningful benefit, thereby enhancing the scientific and regulatory value of the research program.

Application
Selection Property
Validation Focus
Pregnancy model iron supplementation studies
Chelated iron with reported lower elemental iron endpoint context
Hemoglobin response and tolerability endpoint in gestation models
Polyphenol-rich beverage fortification research
Iron-EDTA complex resistant to sensory and recovery losses in inhibitor matrices
Iron recovery and sensory stability endpoints in coffee/tea models
Pediatric iron metabolism studies
Chelated form associated with reported GI tolerability in young models
Tolerability and adherence endpoints in pediatric iron deficiency research
Iron supplementation trial design
Established effect size vs. ferrous sulfate in meta-analytic context
Hemoglobin endpoint difference and sample size planning for comparator studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium feredetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.